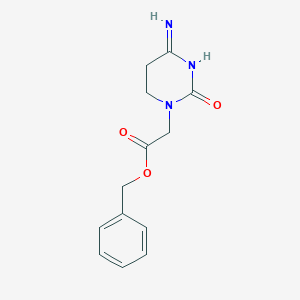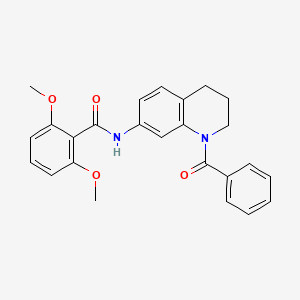
Copper;molybdenum;hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Copper;molybdenum;hydrate is a compound that combines copper, molybdenum, and water molecules. This compound is of significant interest due to its unique chemical properties and potential applications in various fields, including catalysis, materials science, and electrochemistry. The presence of both copper and molybdenum in the compound allows for a diverse range of chemical behaviors and interactions.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of copper;molybdenum;hydrate typically involves the reaction of copper salts with molybdenum compounds in an aqueous medium. One common method is the co-precipitation technique, where copper(II) sulfate and ammonium molybdate are dissolved in water, followed by the addition of a precipitating agent such as sodium hydroxide. The resulting precipitate is then filtered, washed, and dried to obtain the hydrated compound.
Industrial Production Methods
Industrial production of this compound often involves the roasting of molybdenite (MoS₂) concentrates with copper-containing materials. The roasted product is then subjected to hydrometallurgical processes, such as leaching with acids or bases, to extract the desired compound. This method allows for the efficient recovery of both copper and molybdenum from their respective ores.
化学反応の分析
Types of Reactions
Copper;molybdenum;hydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, the compound can be oxidized to form higher oxidation state species, or reduced to yield lower oxidation state products.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reducing agents like hydrogen gas or sodium borohydride can be used to reduce the compound under controlled conditions.
Substitution: Substitution reactions can occur in the presence of ligands such as ammonia or ethylenediamine, leading to the formation of new coordination complexes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield copper(II) oxide and molybdenum trioxide, while reduction could produce copper metal and molybdenum dioxide.
科学的研究の応用
Copper;molybdenum;hydrate has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions, including hydrogen evolution reactions and oxidation-reduction processes.
Biology: The compound is studied for its potential antimicrobial properties and its role in biological systems involving copper and molybdenum enzymes.
Medicine: Research is ongoing to explore its potential use in medical applications, such as drug delivery systems and diagnostic agents.
Industry: It is utilized in the production of advanced materials, including high-strength alloys and corrosion-resistant coatings.
作用機序
The mechanism of action of copper;molybdenum;hydrate involves the interaction of copper and molybdenum ions with various molecular targets. In catalytic processes, the compound facilitates electron transfer reactions, often involving the formation and breaking of chemical bonds. The presence of water molecules in the hydrate form can also influence the reactivity and stability of the compound.
類似化合物との比較
Similar Compounds
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O): A well-known copper compound with similar hydration properties.
Ammonium molybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O): A molybdenum compound with comparable hydration characteristics.
Molybdenum trioxide (MoO₃): An oxide form of molybdenum with distinct chemical properties.
Uniqueness
Copper;molybdenum;hydrate is unique due to the combination of copper and molybdenum in a single compound, which allows for a diverse range of chemical behaviors and applications. The presence of both metals can enhance the catalytic activity and provide synergistic effects that are not observed in the individual components.
特性
分子式 |
CuH2MoO |
|---|---|
分子量 |
177.51 g/mol |
IUPAC名 |
copper;molybdenum;hydrate |
InChI |
InChI=1S/Cu.Mo.H2O/h;;1H2 |
InChIキー |
UXYZUAHIFMIZRN-UHFFFAOYSA-N |
正規SMILES |
O.[Cu].[Mo] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(furan-2-yl)methyl]-N-(3-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B12345344.png)

![6-(3,5-dimethoxyphenyl)-2-methylsulfanyl-6H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B12345349.png)

![N-[4,5-dihydroxy-6-(hydroxymethyl)-2-phenoxyoxan-3-yl]acetamide](/img/structure/B12345375.png)

![3-(4-{[(5Z)-2-imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-3-(4-methylphenyl)-1H-pyrazol-1-yl)propanoic acid](/img/structure/B12345395.png)
![1,2-Ethanedione, 1-(4-benzoyl-1-piperazinyl)-2-[4-methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridin-3-yl]-, lithium salt (1:1)](/img/structure/B12345401.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[4-(2-methylpropyl)phenyl]propanamide](/img/structure/B12345406.png)
![methyl 5-[4-(methoxycarbonyl)phenyl]-7-methyl-4-oxo-2-(propan-2-ylsulfanyl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B12345411.png)
![(5Z)-5-{[3-methoxy-4-(octyloxy)phenyl]methylidene}-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one](/img/structure/B12345414.png)
![N-[(Z)-1-pyridin-4-ylethylideneamino]-5-thiophen-2-ylpyrazolidine-3-carboxamide](/img/structure/B12345421.png)
